BenchChemオンラインストアへようこそ!

ONO-4578

EP4 antagonist PGE2 signaling cAMP inhibition

ONO-4578 (BMS-986310) is the most clinically advanced EP4 antagonist, validated in multiple Phase 2 trials for solid tumors. Unlike generic EP4 ligands, this compound has a defined RP2D of 40 mg daily with nivolumab 240 mg biweekly, supported by integrated safety, efficacy, and pharmacodynamic data. It demonstrated statistically significant PFS improvement in HER2– gastric/GEJ cancer (ONO-4578-08 study) and promising pCR/MPR rates in rectal cancer. Procure the exact same molecule used in global oncology trials to ensure research reproducibility and regulatory-grade data integrity.

Molecular Formula
Molecular Weight
Cat. No. B1193221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-4578
SynonymsONO-4578;  ONO 4578;  ONO4578;  BMS 986310;  BMS986310;  BMS-986310; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO-4578 (BMS-986310) EP4 Antagonist for Cancer Immunotherapy: Procurement and Research Overview


ONO-4578 (also designated BMS-986310) is a novel, potent, and highly selective small-molecule antagonist of the prostaglandin E2 receptor subtype 4 (EP4) [1]. It is being developed as an oral immunomodulatory agent for the treatment of solid tumors, both as monotherapy and in combination with immune checkpoint inhibitors such as nivolumab [2]. By blocking the EP4-mediated signaling of immunosuppressive prostaglandin E2 (PGE2) within the tumor microenvironment, ONO-4578 aims to restore anti-tumor immunity and enhance the efficacy of PD-1/PD-L1 blockade [1]. The compound has demonstrated single-digit nanomolar IC50 values against human and mouse EP4 receptors in cellular assays [3] and is currently in multiple Phase 2 clinical trials for gastric and colorectal cancers [4].

Why Generic EP4 Antagonists Cannot Substitute for ONO-4578: Target Selectivity, Clinical Validation, and Combination Partner Considerations


The EP4 antagonist class encompasses a diverse set of molecules with substantial variation in target selectivity, pharmacokinetic properties, and clinical development stage. While generic EP4 antagonists may demonstrate in vitro binding to the EP4 receptor, they frequently lack the rigorous clinical validation, safety profiling, and combination-specific evidence that ONO-4578 has accrued across multiple tumor types. Furthermore, ONO-4578 has been specifically optimized and clinically tested in combination with nivolumab (anti-PD-1) [1], and its recommended Phase 2 dose of 40 mg daily with nivolumab 240 mg biweekly is supported by integrated safety, efficacy, and pharmacodynamic data [2]. Substitution with a less well-characterized EP4 antagonist in a similar combination regimen would introduce significant uncertainty regarding pharmacokinetic interactions, safety, and therapeutic efficacy, thereby compromising research reproducibility and clinical trial integrity [3].

Quantitative Evidence Guide: Differentiating ONO-4578 from Comparator EP4 Antagonists in Potency, Efficacy, and Safety


EP4 Antagonism Potency: ONO-4578 Demonstrates Single-Digit Nanomolar IC50 Against Human EP4 Receptor

ONO-4578 potently inhibits PGE2-induced cAMP production in CHO cells expressing human EP4 receptors with an IC50 in the single-digit nanomolar range [1]. In contrast, the EP4 antagonist grapiprant exhibits a Ki of 13-20 nM for the human EP4 receptor [2], and the EP4 antagonist AMX12006 has an IC50 of 4.3 nM for the human EP4 receptor but demonstrates cytotoxicity against cancer cell lines at much higher concentrations (IC50 = 46.73 μM for MCF-7 cells) [3]. While direct head-to-head comparisons under identical assay conditions are lacking, the available data suggest that ONO-4578 possesses high potency at the target receptor with a favorable selectivity profile.

EP4 antagonist PGE2 signaling cAMP inhibition GPCR pharmacology immuno-oncology

Clinical Efficacy in Gastric Cancer: ONO-4578 Plus Nivolumab and Chemotherapy Improves Progression-Free Survival

In a Phase 2 clinical trial (ONO-4578-08) conducted in Japan, South Korea, and Taiwan, the combination of ONO-4578, nivolumab, and chemotherapy significantly prolonged progression-free survival (PFS) compared to placebo plus nivolumab and chemotherapy in patients with HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer [1]. This trial met its primary endpoint, demonstrating a statistically significant improvement in PFS for the ONO-4578-containing arm [2]. In contrast, the EP4 antagonist vorbipiprant (CR6086) combined with PD-1 blockade in a Phase I/II study for metastatic non-colorectal GI cancers showed a median PFS of 4.5 months in gastric cancer patients with PD-L1 CPS ≥5 and 1.8 months in those with CPS <5 [3]. While cross-trial comparisons are limited by differences in patient populations and combination regimens, ONO-4578 has achieved a definitive Phase 2 success in gastric cancer, establishing a benchmark for EP4 antagonist clinical development in this indication.

gastric cancer phase 2 clinical trial progression-free survival combination therapy EP4 antagonist

Clinical Safety Profile: ONO-4578 Demonstrates Manageable Toxicity and a Defined Recommended Phase 2 Dose

The first-in-human Phase 1 study of ONO-4578 established a recommended Phase 2 dose (RP2D) of 40 mg daily in combination with nivolumab 240 mg biweekly, based on integrated safety, efficacy, and pharmacokinetic/pharmacodynamic data [1]. In this study, treatment-related adverse events (TRAEs) occurred in 46 patients, with grade 3-4 TRAEs in 17 patients and no grade 5 events [2]. In the gastric cancer expansion cohort, objective response rates were 10.0% in IO-treated patients and 16.7% in IO-naive patients [3]. In contrast, the EP4 antagonist vorbipiprant combined with PD-1 blockade reported no treatment-related serious or grade >3 adverse events in a Phase I/II study of 27 patients with non-colorectal GI cancers [4]. While vorbipiprant may exhibit a favorable safety signal in a small cohort, ONO-4578 has been evaluated in a larger patient population (n=66 in the Phase 1 study) and across multiple tumor types, providing a more robust and comprehensive safety dataset that supports its continued clinical development.

adverse events safety phase 1 dose-limiting toxicity RP2D

Preclinical Evidence of Enhanced Anti-Tumor Immunity in Combination with PD-1 Blockade

Preclinical studies have demonstrated that ONO-4578 promotes anti-tumor immunity, and its combination with an anti-PD-1 antibody results in enhanced anti-tumor effects in syngeneic mouse models compared to anti-PD-1 monotherapy [1]. This provides a mechanistic rationale for the clinical combination of ONO-4578 with nivolumab. In contrast, the EP4 antagonist ASP7657 has been shown to modulate myeloid cell differentiation and enhance anti-tumor immunity in immunocompetent mouse models [2], and the dual EP2/EP4 antagonist OCT-598 has also demonstrated anti-tumor immune responses in syngeneic mouse models [3]. However, ONO-4578 is unique in having this preclinical combination data with a specific PD-1 antibody (anti-PD-1) and has subsequently translated this combination into a successful Phase 2 clinical trial.

syngeneic mouse model combination therapy anti-PD-1 preclinical efficacy tumor microenvironment

Optimal Research and Clinical Application Scenarios for ONO-4578 (BMS-986310)


Investigational Therapy for HER2-Negative Advanced Gastric or Gastroesophageal Junction Cancer

Based on positive Phase 2 data demonstrating a statistically significant improvement in progression-free survival when combined with nivolumab and chemotherapy, ONO-4578 is a compelling investigational agent for clinical trials in HER2-negative unresectable advanced or recurrent gastric/GEJ cancer [1]. This scenario is supported by the ONO-4578-08 study, which met its primary endpoint in this specific patient population [2].

Combination Partner for PD-1/PD-L1 Inhibitors in Solid Tumors

ONO-4578 is specifically developed and clinically validated for use in combination with nivolumab (Opdivo®), a PD-1 inhibitor [1]. Preclinical data demonstrate enhanced anti-tumor effects when combined with anti-PD-1 antibodies, and Phase 1/2 trials have established a recommended Phase 2 dose for this combination [2]. This makes ONO-4578 an ideal candidate for research exploring novel immunotherapy combinations in a variety of solid tumor types.

Neoadjuvant or Adjuvant Therapy in Colorectal Cancer

Preliminary efficacy data from the ONO-4578-03 study in locally advanced resectable rectal cancer show promising pathological complete response (pCR) rates (29.0% overall) and major pathological response (MPR) rates (71.0% overall) when used in combination with nivolumab after chemoradiation [1]. This supports further investigation of ONO-4578 in the perioperative setting for colorectal cancer, with additional global Phase 2 trials ongoing [2].

Research into PGE2-EP4 Axis-Mediated Immunosuppression

As a potent and highly selective EP4 antagonist, ONO-4578 is a valuable tool for studying the role of the PGE2-EP4 signaling pathway in tumor-induced immunosuppression and myeloid-derived suppressor cell (MDSC) biology [1]. Its oral bioavailability and established clinical safety profile make it suitable for both in vitro and in vivo mechanistic studies, as well as for translational research aiming to identify biomarkers of response to EP4 blockade [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO-4578

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.